6-methoxy-3-(4-methoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-3-(4-methoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of methoxy groups and a benzyl moiety in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3-(4-methoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine typically involves the condensation of 4-methoxybenzylamine with 2-hydroxy-3-methoxybenzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the benzoxazine ring.
Reaction Conditions:
Reagents: 4-methoxybenzylamine, 2-hydroxy-3-methoxybenzaldehyde
Catalyst: Acidic catalyst (e.g., hydrochloric acid)
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-3-(4-methoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinone derivatives
Reduction: Formation of dihydro derivatives
Substitution: Introduction of different functional groups at the benzyl or methoxy positions
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide
Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride
Substitution: Use of electrophilic or nucleophilic reagents under appropriate conditions
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Dihydro derivatives
Substitution: Functionalized benzoxazine derivatives
Scientific Research Applications
6-methoxy-3-(4-methoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds
Biology: Studied for its potential antimicrobial and antifungal activities
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases
Industry: Used in the development of advanced materials, such as polymers and resins
Mechanism of Action
The mechanism of action of 6-methoxy-3-(4-methoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of methoxy and benzyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine
- 6-methoxy-3-(4-hydroxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine
- 6-methoxy-3-(4-methylbenzyl)-3,4-dihydro-2H-1,3-benzoxazine
Uniqueness
6-methoxy-3-(4-methoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine is unique due to the presence of two methoxy groups, which can enhance its solubility and reactivity
Properties
Molecular Formula |
C17H19NO3 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
6-methoxy-3-[(4-methoxyphenyl)methyl]-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C17H19NO3/c1-19-15-5-3-13(4-6-15)10-18-11-14-9-16(20-2)7-8-17(14)21-12-18/h3-9H,10-12H2,1-2H3 |
InChI Key |
MOJZUSKJMOBDJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C=CC(=C3)OC)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.